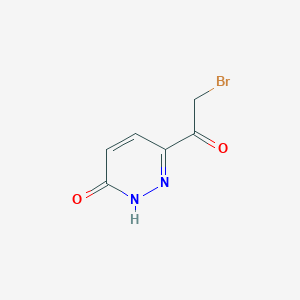
6-(2-bromoacetyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Bromoacetyl)pyridazin-3(2H)-one is a chemical compound with the molecular formula C6H5BrN2O It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-bromoacetyl)pyridazin-3(2H)-one typically involves the bromination of pyridazin-3(2H)-one. One common method is the reaction of pyridazin-3(2H)-one with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the brominating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Bromoacetyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromoacetyl group to an acetyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include substituted pyridazinones with various functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the bromoacetyl group, such as acetyl derivatives.
Aplicaciones Científicas De Investigación
6-(2-Bromoacetyl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and other industrially relevant chemicals.
Mecanismo De Acción
The mechanism of action of 6-(2-bromoacetyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The bromoacetyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
6-Acetylpyridazin-3(2H)-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
6-(2-Chloroacetyl)pyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
6-(2-Iodoacetyl)pyridazin-3(2H)-one:
Uniqueness
6-(2-Bromoacetyl)pyridazin-3(2H)-one is unique due to the presence of the bromoacetyl group, which imparts specific reactivity and properties. The bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloro or iodo counterparts. This reactivity can be advantageous in the synthesis of complex molecules and in applications requiring specific chemical modifications.
Propiedades
Fórmula molecular |
C6H5BrN2O2 |
|---|---|
Peso molecular |
217.02 g/mol |
Nombre IUPAC |
3-(2-bromoacetyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C6H5BrN2O2/c7-3-5(10)4-1-2-6(11)9-8-4/h1-2H,3H2,(H,9,11) |
Clave InChI |
MZKHXWVIROXTNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NN=C1C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


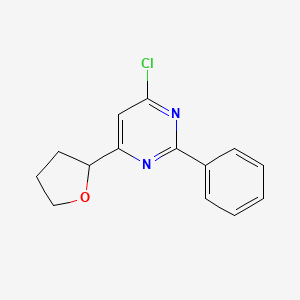
![7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15055506.png)
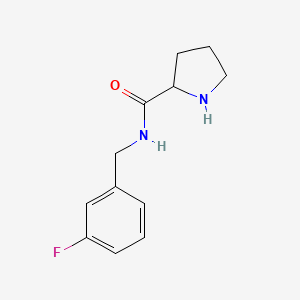
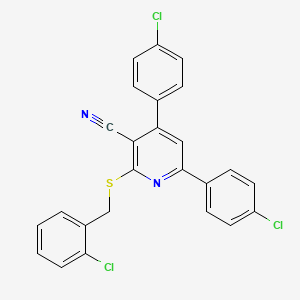

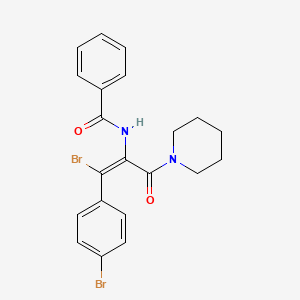
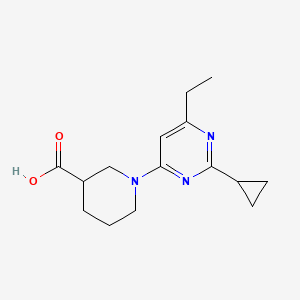
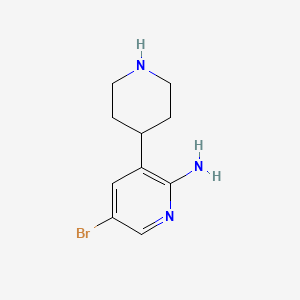
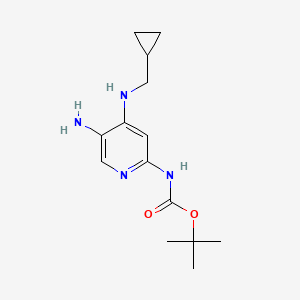
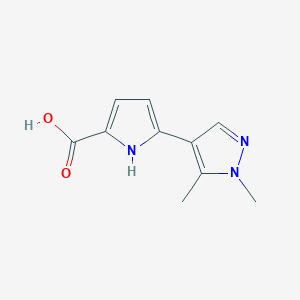
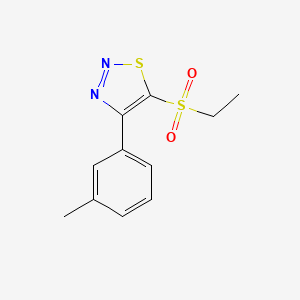
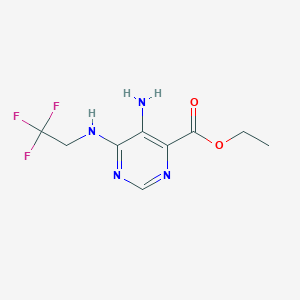
![2-Chloro-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055577.png)

